molecular formula C9H17NO B13175166 1-(Piperidin-2-yl)butan-1-one

1-(Piperidin-2-yl)butan-1-one

Cat. No.: B13175166
M. Wt: 155.24 g/mol
InChI Key: CQAMSKPEERJYDM-UHFFFAOYSA-N
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Description

1-(Piperidin-2-yl)butan-1-one is a ketone-containing piperidine derivative. Its structure features a piperidine ring (a six-membered amine heterocycle) substituted at the 2-position with a butan-1-one moiety. This compound is of interest due to its structural similarity to bioactive alkaloids and synthetic intermediates.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-piperidin-2-ylbutan-1-one

InChI

InChI=1S/C9H17NO/c1-2-5-9(11)8-6-3-4-7-10-8/h8,10H,2-7H2,1H3

InChI Key

CQAMSKPEERJYDM-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Piperidin-2-yl)butan-1-one can be synthesized through several methods. One common approach involves the acylation of piperidine with butanone derivatives. For example, the reaction between piperidine and 2-butanone in the presence of an acid catalyst can yield 1-(Piperidin-2-yl)butan-1-one . Another method involves the hydrogenation of pyridine derivatives using metal catalysts such as palladium or rhodium .

Industrial Production Methods

Industrial production of 1-(Piperidin-2-yl)butan-1-one typically involves large-scale hydrogenation processes. These processes use metal catalysts and high-pressure hydrogen gas to convert pyridine derivatives into the desired piperidine compounds . The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-2-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated piperidine derivatives.

Scientific Research Applications

1-(Piperidin-2-yl)butan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-2-yl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The piperidine ring can enhance the compound’s binding affinity to these targets, leading to specific biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Piperidine/Piperazine Core

Piperidine vs. Piperazine Derivatives
  • 1-(Piperidin-2-yl)butan-1-one vs. AP-237 (1-(4-cinnamylpiperazin-1-yl)butan-1-one): AP-237 substitutes piperidine with piperazine (a six-membered ring with two nitrogen atoms). This increases basicity and alters receptor interactions, contributing to its psychoactive effects .
Substituent Effects on the Piperidine Ring
  • Thiophene substitution at the ketone chain introduces aromaticity, influencing electronic properties and metabolic stability .

Ketone Chain Modifications

Chain Length and Position
  • Pelletierine ((S)-1-(Piperidin-2-yl)propan-2-one) :
    • Shorter chain (propan-2-one vs. butan-1-one) and ketone position (C2 vs. C1) reduce steric bulk, critical for anti-helminthic activity .
  • 1-(Thiophen-2-yl)butan-1-one: Lacks the piperidine ring but shares the butanone-thiophene motif, highlighting the role of aromatic groups in UV reactivity (e.g., photoinitiators like Irgacure 379) .

Aryl and Heteroaryl Substituents

  • 1-(4-Cyclohexylphenyl)butan-1-one :
    • Cyclohexylphenyl substitution increases steric hindrance and lipophilicity (molecular weight: 230.35 g/mol), impacting solubility and crystallinity .
  • 1-(2,4,6-Trihydroxyphenyl)butan-1-one (Compound 3 from Trichoderma longibrachiatum): Phenolic hydroxyl groups confer antifungal activity, absent in non-hydroxylated analogs .

Comparative Data Table

Compound Name Core Structure Substituents/Modifications Key Properties/Applications References
1-(Piperidin-2-yl)butan-1-one Piperidine Butan-1-one at C2 Intermediate for bioactive analogs -
Pelletierine (XS) Piperidine Propan-2-one at C2 Anti-helminthic
AP-237 Piperazine Cinnamyl at N4, butan-1-one Psychoactive, no therapeutic use
1-(Thiophen-2-yl)butan-1-one Butanone Thiophene at C1 UV-reactive intermediate
Keycure 8179 (Irgacure 379) Morpholine 4-Methylbenzyl, dimethylamino Photoinitiator
1-(4-Cyclohexylphenyl)butan-1-one Phenylbutanone Cyclohexyl at para position High lipophilicity (MW: 230.35)

Key Findings and Implications

  • Structural Flexibility: Minor changes (e.g., piperidine → piperazine, ketone position) drastically alter bioactivity and safety profiles.
  • photoinitiators) .
  • Therapeutic vs. Industrial Use: Piperidine derivatives are explored for medicinal applications, while morpholine/arylbutanones dominate industrial chemistry .

Biological Activity

1-(Piperidin-2-yl)butan-1-one is an organic compound characterized by a piperidine ring attached to a butanone moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly its antimicrobial and anticancer properties. The structural features of 1-(Piperidin-2-yl)butan-1-one allow it to interact with various biological targets, including enzymes and receptors, which is crucial for its pharmacological effects.

Chemical Structure and Properties

The molecular structure of 1-(Piperidin-2-yl)butan-1-one can be represented as follows:

C9H15N(Molecular Weight 151.23 g mol)\text{C}_9\text{H}_{15}\text{N}\quad (\text{Molecular Weight }151.23\text{ g mol})

Structural Characteristics

  • Piperidine Ring : A six-membered heterocyclic amine contributing to the compound's basicity and ability to form hydrogen bonds.
  • Butanone Moiety : Provides hydrophobic characteristics that may enhance membrane permeability.

Antimicrobial Properties

Research indicates that 1-(Piperidin-2-yl)butan-1-one exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including bacteria and fungi. Notably, studies have shown its effectiveness against Candida auris, a resistant fungal pathogen associated with high mortality rates in immunocompromised patients .

PathogenMinimum Inhibitory Concentration (MIC)Mechanism of Action
C. auris0.24 - 0.97 μg/mLDisruption of plasma membrane integrity
E. coli8 - 16 μg/mLInhibition of cell wall synthesis

Anticancer Properties

The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and disruption of mitochondrial function .

Cancer Cell LineIC50 (μM)Mechanism of Action
HeLa5.0Induction of apoptosis
MCF73.5Cell cycle arrest at S-phase

The biological activity of 1-(Piperidin-2-yl)butan-1-one is largely attributed to its ability to interact with specific molecular targets:

  • Enzyme Interaction : The compound has shown binding affinity to various enzymes, which may inhibit their activity and disrupt metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors involved in cellular signaling pathways, leading to altered cellular responses.

Case Studies

A study published in the Journal of Antimicrobial Chemotherapy highlighted the efficacy of piperidine derivatives, including 1-(Piperidin-2-yl)butan-1-one, against resistant strains of Candida species. The study utilized various assays to determine the antifungal activity and elucidated the mechanism involving apoptosis induction through mitochondrial pathway activation .

Another research article focused on the anticancer effects of this compound on breast cancer cell lines (MCF7), demonstrating significant cytotoxic effects with an IC50 value lower than many conventional chemotherapeutics . The study concluded that further investigations are warranted to explore its therapeutic potential in cancer treatment.

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